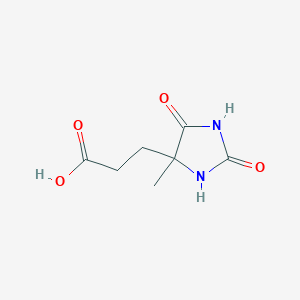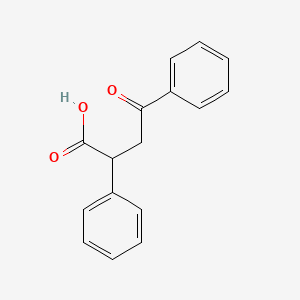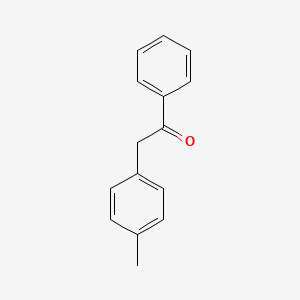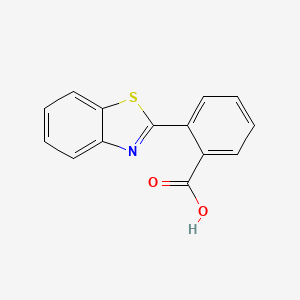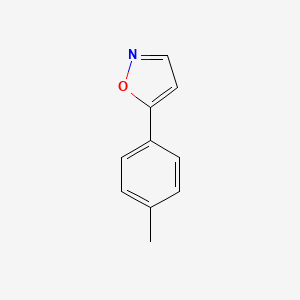
5-(4-Methylphenyl)isoxazole
Übersicht
Beschreibung
The compound 5-(4-Methylphenyl)isoxazole is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a common structure found in various bioactive molecules with pharmaceutical and agrochemical properties . The substitution of a 4-methylphenyl group at the 5-position of the isoxazole ring can potentially alter its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes, which can be induced by light, leading to the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane to produce 3-substituted 5-(tributylstannyl)isoxazoles . Additionally, the reaction of methylthio ester with NH2OH·HCl at room temperature can yield p-methylphenylvinyl isoxazolone .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. Single crystal X-ray diffraction provides detailed structural information, as demonstrated for 5-amino-3-methyl-4-[2-(5-amino-1,3,4-oxadiazolo)]-isoxazole monohydrate and 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide . NMR spectroscopy, including 1H and 13C NMR, is also used to characterize the structure of isoxazole compounds . Theoretical calculations, such as Density Functional Theory (DFT), can predict molecular properties and provide insights into the electronic structure and potential energy distribution .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For instance, the iodination and palladium-catalyzed benzoylation of 5-(tributylstannyl)-3-methylisoxazole can yield 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone, respectively . The palladium-catalyzed cross-coupling reaction followed by catalytic hydrogenation can lead to the formation of different heterocyclic compounds . Photochemical reactions can also play a role in the transformation of isoxazole derivatives, as seen in the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's basicity, acidity, and tautomeric forms . The solubility and lipophilicity of these compounds can be predicted using computational tools, which are important for assessing their drug-likeness and potential as pharmaceutical agents . The mesomorphic behavior of certain isoxazole derivatives, such as the exhibition of cholesteric or smectic phases, can be studied using polarizing microscopy .
Wissenschaftliche Forschungsanwendungen
Azo Dyes Synthesis and Antibacterial Activity
5-(4-Methylphenyl)isoxazole derivatives are utilized in synthesizing azo dyes. For instance, 3-Methyl-4H-isoxazol-5-one, related to 5-(4-Methylphenyl)isoxazole, is synthesized and coupled with diazotized substituted amine to form a series of azo dyes. These compounds have been found to be active against Gram-positive bacteria like Staphylococcus aureus, indicating potential antibacterial applications (Banpurkar et al., 2018).
Tautomerism and Basicity Studies
Research has been conducted on the tautomerism of isoxazole compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones. These studies have investigated their basicity and structure in different solvents, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis (Boulton & Katritzky, 1961).
Larvicidal Activity
Isoxazole-5(4H)-ones, which are structurally related to 5-(4-Methylphenyl)isoxazole, have shown larvicidal activity against Aedes aegypti, a mosquito species known for spreading diseases like dengue and Zika. This suggests their potential use in controlling mosquito populations and reducing the spread of these diseases (Sampaio et al., 2023).
Anticancer Activity
Some derivatives of isoxazole, including those with the 5-(4-Methylphenyl)isoxazole moiety, have shown promising anticancer activity. For instance, compounds with a 5-(3-methylphenyl)isoxazole-3-yl analog have exhibited potent cytotoxic activity against various human tumor cell lines, indicating their potential as anticancer agents (Akbarzadeh et al., 2012).
Synthesis of Isoxazole and Oxazole Derivatives
Isoxazole derivatives, such as 5-(4-Methylphenyl)isoxazole, have been synthesized and studied for their structural properties and potential applications. For example, isoxazole-4-carboxylic acid derivatives have been synthesized using isomerization techniques. Such compounds could have applications in medicinal chemistry and materials science (Serebryannikova et al., 2019).
Safety And Hazards
The safety data sheet for 5-(4-Methylphenyl)isoxazole suggests that personal protective equipment/face protection should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid ingestion, inhalation, and contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVLLTZZYAWHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296834 | |
| Record name | 5-(4-methylphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)isoxazole | |
CAS RN |
7064-35-9 | |
| Record name | 7064-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-methylphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(P-TOLYL)ISOXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

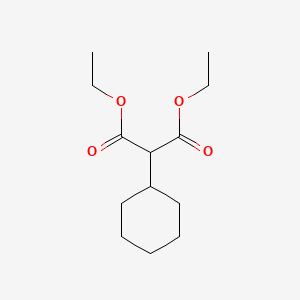
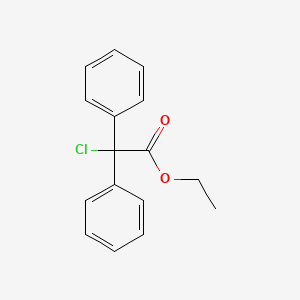
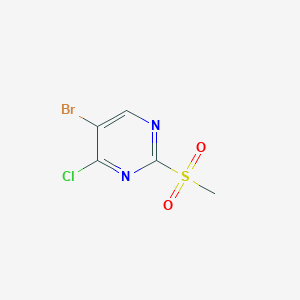

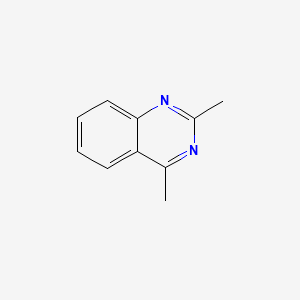
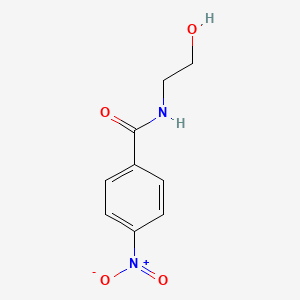
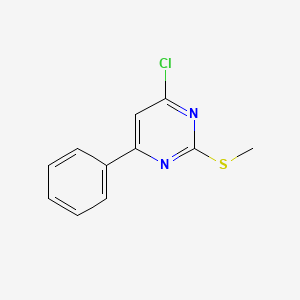
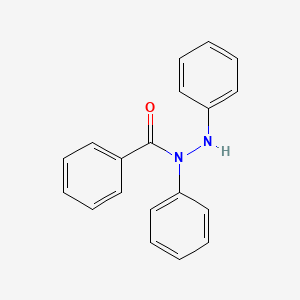

![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)
